Phenoxy, 2-amino-3-carboxy-
Description
Phenoxy, 2-amino-3-carboxy- (CAS: 114914-49-7) is a benzoic acid derivative featuring a phenoxy group (aromatic ether), an amino group at position 2, and a carboxylic acid substituent at position 3 . This structure combines hydrogen-bonding capabilities (via the amino and carboxylic acid groups) with aromatic π-system interactions, making it a versatile scaffold for biochemical applications. While its exact biological role remains underexplored, its structural analogs are implicated in DNA binding, enzyme inhibition, and molecular recognition .
Properties
CAS No. |
114914-49-7 |
|---|---|
Molecular Formula |
C7H6NO3 |
Molecular Weight |
152.129 |
IUPAC Name |
2-amino-3-$l^{1} |
InChI |
InChI=1S/C7H6NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,8H2,(H,10,11) |
InChI Key |
XKHHOJRKQBOTRU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)[O])N)C(=O)O |
Synonyms |
Phenoxy, 2-amino-3-carboxy- |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions and Carboxylate Formation
The carboxylic acid group undergoes deprotonation to form carboxylate salts, which are stabilized by resonance delocalization across the carbonyl and oxygen atoms . For example:
Key Data :
| Carboxylic Acid | pKₐ |
|---|---|
| Acetic acid | 4.76 |
| Chloroacetic acid | 2.86 |
| Trifluoroacetic acid | 0.23 |
Electron-withdrawing substituents (e.g., Cl, CF₃) lower the pKₐ, enhancing acidity.
Esterification and Amide Formation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.
Esterification
Amidation
-
Direct reaction with amines forms ammonium salts, requiring heating (>100°C) to yield amides :
-
Acyl chloride intermediates : Thionyl chloride (SOCl₂) converts acids to reactive chlorides for amide synthesis :
Example: Reaction with 1,2-phenylenediamine yields diamide products .
Decarboxylative Cross-Coupling Reactions
Electrochemical decarboxylation enables C(sp³)–C(sp²) bond formation with aryl halides. A Ni-catalyzed method couples carboxylates (e.g., amino acids) with aryl bromides under redox-neutral conditions :
Applications :
Derivatization of the Carboxylic Acid Group
Carboxylic acids are modified using specialized reagents for labeling or functionalization :
| Reagent | Target Product | Application |
|---|---|---|
| EDANS | Fluorescent esters | Bioconjugation probes |
| BODIPY FL EDA | Fluorescent amides | Imaging agents |
| Thionyl chloride | Acyl chlorides | Precursors for amides |
Example: Reaction with fluorescein cadaverine forms labeled derivatives for biochemical assays .
Reactions Involving the Amino Group
The amino group participates in nucleophilic substitutions and condensations:
-
Schiff base formation : Reacts with aldehydes/ketones.
-
Reductive amination : Converts carbonyls to amines in enzymatic syntheses (e.g., amino-polyols) .
-
Protection strategies : Phthalimido groups shield amines during carboxylic acid activation .
Electrophilic Aromatic Substitution (EAS)
The phenoxy ring undergoes EAS at the ortho and para positions due to electron-donating oxygen:
-
Nitration : Introduces nitro groups for further functionalization .
-
Halogenation : Bromine or chlorine substituents enhance bioactivity in α-glucosidase inhibitors .
Specialized Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Nucleoside Chemistry
- 2-Amino-20-deoxytubercidin (2a): A nucleoside analog with a 2-amino group but lacking halogenation. It exhibits modest DNA duplex stability (Tm = 47°C), comparable to non-amino derivatives like 20-deoxytubercidin (Tm = 46°C). The 2-amino group alone contributes minimally to base-pair stability without halogenation .
- 7-Halogenated Derivatives (2b–d): Introducing 7-iodo (2d), 7-bromo (2c), or 7-chloro (2b) substituents lowers the pKa of the 2-amino group (4.75–4.86 vs. 5.71 for 2a), enhancing its proton-donor capacity. This significantly increases duplex stability (Tm = 50–53°C), outperforming non-halogenated analogs by 2–3°C per modification .
Key Insight: Halogenation amplifies the 2-amino group’s stabilizing role in DNA interactions, likely via improved hydrogen bonding and electrostatic effects.
Phenoxy-Containing Enzyme Inhibitors
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: A boronic acid derivative with a phenoxy group and methoxyethyl side chain. It inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The phenoxy group facilitates hydrophobic interactions, while boronic acid chelates catalytic zinc ions .
- Comparison to Target Compound: Unlike the target compound, this analog lacks amino and carboxylic acid groups but demonstrates how phenoxy positioning (e.g., ortho vs. para) affects inhibitory potency.
Aminoquinazolinone Derivatives
- 2-Amino-5-iodobenzoic Acid Derivatives: Used in synthesizing aminoquinazolinones, the 2-amino group is critical for activity. Removal (e.g., compound 38) reduces binding affinity, highlighting the amino group’s role in target engagement .
- Relevance to Target Compound: The 2-amino-3-carboxy motif in the target may similarly enhance interactions with biological targets, such as enzymes or receptors.
Tyrosine-Based Phenoxy Polymers
- 2-Amino-3-{4-[5-(2-amino-2-carboxyethyl)phenoxy]phenyl}propanoic Acid: A tyrosine-derived polymer with multiple amino and carboxylic acid groups. Its multivalent hydrogen-bonding capacity improves binding but may limit bioavailability due to high polarity .
- Comparison: The target compound’s simpler structure (single amino and carboxy group) balances binding efficacy and pharmacokinetic properties.
Amino Alkenoic Acids
- 2-Aminopent-3-enoic Acid: An aliphatic amino acid with unsaturation. While structurally distinct, its amino and carboxylic acid groups enable zwitterionic behavior, akin to the target compound. However, the lack of aromaticity reduces π-system interactions .
Mechanistic and Functional Insights
- pKa Modulation: Halogenation in nucleoside analogs lowers the 2-amino group’s pKa, enhancing proton donation and hydrogen-bonding strength .
- Stereoelectronic Effects: The phenoxy group’s electron-withdrawing nature may polarize the aromatic ring, affecting the acidity of adjacent substituents.
- Biological Relevance: The 2-amino-3-carboxy motif is recurrent in bioactive molecules, suggesting its utility in designing inhibitors or probes targeting charged binding pockets.
Preparation Methods
Reaction of Furan-2-Carboxylic Acid Derivatives with Ammonia
The most well-documented approach to 2-amino-3-hydroxypyridines—precursors to carboxy-functionalized analogs—involves the high-temperature reaction of furan-2-carboxylic acid esters, amides, or nitriles with ammonia in the presence of acid catalysts. For example, furan-2-carboxylic acid ethyl ester reacts with excess ammonia (3 moles) at 230°C in hexametapol (phosphoric acid-tris(dimethylamide)) solvent, yielding 2-amino-3-hydroxypyridine at 52% efficiency after chromatographic purification. This reaction proceeds via a cyclization mechanism, where the furan oxygen is replaced by an amino group, and the pyridine ring forms with hydroxyl and amino substituents at positions 3 and 2, respectively.
Catalytic Systems and Solvent Effects
-
Protonic acids (e.g., ammonium chloride, sulfuric acid) and Lewis acids (e.g., aluminum chloride, zinc chloride) facilitate the reaction by stabilizing intermediates and enhancing ammonia nucleophilicity.
-
Solvents with amide groups (e.g., hexametapol, N-methyl-2-pyrrolidone) are critical for solubilizing reactants and moderating reaction kinetics. Their high boiling points enable reactions at 200–260°C without decomposition.
Oxidation of 3-Hydroxypyridines to 3-Carboxypyridines
Transition Metal-Catalyzed Oxidation
While the direct synthesis of 2-amino-3-carboxypyridines from furan precursors remains unreported, post-synthetic oxidation of 3-hydroxypyridines offers a viable pathway. For instance, potassium permanganate (KMnO₄) in acidic or basic media oxidizes hydroxyl groups to carboxyl groups, though this method risks over-oxidation or ring degradation. Controlled conditions (e.g., pH 7–9, 60–80°C) may mitigate side reactions.
Halogenation-Hydrolysis Sequences
Alternative routes involve converting the 3-hydroxyl group to a halogen (e.g., using PCl₅ or SOCl₂) followed by hydrolysis to the carboxylic acid. For example:
-
Chlorination : Treat 2-amino-3-hydroxypyridine with thionyl chloride (SOCl₂) to yield 2-amino-3-chloropyridine.
-
Hydrolysis : React the chlorinated intermediate with aqueous NaOH at elevated temperatures to produce 2-amino-3-carboxypyridine.
Functionalization with Phenoxy Groups
Nucleophilic Aromatic Substitution
Introducing phenoxy groups typically involves substituting a leaving group (e.g., chloride) on the pyridine ring with a phenoxide anion. For example:
Ullmann-Type Coupling
Copper-catalyzed coupling of aryl halides with phenols enables direct phenoxy group installation. For instance, 2-amino-3-carboxy-5-bromopyridine reacts with phenol in the presence of CuI/L-proline to form the desired phenoxy derivative.
Synthetic Data and Optimization
Table 1: Representative Yields for 2-Amino-3-Hydroxypyridine Synthesis
| Furan Derivative | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Furan-2-carboxylic acid ethyl ester | NH₄Cl | Hexametapol | 230 | 10 | 52 |
| Furan-2-carboxylic acid methyl ester | NH₄Br | Hexametapol | 230 | 9 | 48 |
| Furan-2-carboxylic acid amide | NH₄Cl | Hexametapol | 230 | 4.5 | 60 |
Table 2: Oxidation of 2-Amino-3-Hydroxypyridine to Carboxy Derivatives
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄ (H₂SO₄) | 70°C, 4 h | 35 | 90 |
| H₂O₂ (FeSO₄) | pH 3, 50°C, 6 h | 28 | 85 |
| O₂ (Co catalyst) | 100°C, 10 bar, 8 h | 45 | 92 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-3-carboxyphenoxy derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling phenoxy precursors with amino and carboxyl functional groups via nucleophilic substitution or condensation reactions. For example, phenoxy acetamide derivatives are synthesized using carbodiimide-mediated coupling under inert conditions . Optimization includes adjusting catalysts (e.g., DCC or EDC), solvent polarity (e.g., DMF or THF), and temperature (40–80°C) to improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate high-purity compounds.
Q. Which spectroscopic techniques are most reliable for characterizing 2-amino-3-carboxyphenoxy derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for structural elucidation, particularly to confirm amine and carboxyl proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .
Q. How can solubility challenges of 2-amino-3-carboxyphenoxy derivatives in biological assays be addressed?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) are commonly used for initial dissolution. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations enhance solubility without destabilizing the compound. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-amino-3-carboxyphenoxy derivatives?
- Methodological Answer : SAR requires systematic structural modifications (e.g., substituting the phenoxy ring with halogens or electron-withdrawing groups) followed by in vitro bioactivity screening (e.g., enzyme inhibition assays). For example, phenoxy acetamide derivatives with indole moieties showed enhanced kinase inhibition in cancer models . Dose-response curves (IC₅₀ values) and molecular docking simulations (using AutoDock Vina) help correlate structural features with activity .
Q. What strategies resolve contradictions in spectral data for structurally similar 2-amino-3-carboxyphenoxy analogs?
- Methodological Answer : Contradictions often arise from tautomerism or rotational isomers. Variable-temperature NMR (VT-NMR) can detect dynamic equilibria, while heteronuclear single quantum coherence (HSQC) experiments clarify ambiguous carbon-proton correlations . Comparative analysis with synthetic intermediates or computational NMR prediction tools (e.g., ACD/Labs) aids interpretation .
Q. How can computational modeling predict the reactivity of 2-amino-3-carboxyphenoxy derivatives in complex reaction systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic aromatic substitution or amide bond formation. Machine learning tools (e.g., retrosynthesis platforms) leverage databases like Reaxys to propose feasible routes and identify side reactions .
Q. What protocols assess the stability of 2-amino-3-carboxyphenoxy derivatives under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. For pH stability, incubate compounds in buffers (pH 1–10) and analyze by LC-MS to identify hydrolysis or oxidation products . Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
